N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Urea Group: The urea derivative can be introduced by reacting the thiazole intermediate with p-tolyl isocyanate.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide and acetyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and urea moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(3-acetylphenyl)-2-(2-(3-(p-chlorophenyl)ureido)thiazol-4-yl)acetamide: Contains a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- CAS Number : 921486-73-9
- Molecular Formula : C21H20N4O3S
- Molecular Weight : 408.5 g/mol
The compound features a thiazole ring, urea linkage, and aromatic substituents, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial : Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory : Ability to reduce inflammation in various models.
- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
The biological activity of this compound may involve:
- Interaction with Receptors : Compounds with thiazole structures often interact with various receptors, modulating their activity.
- Enzyme Inhibition : The urea linkage may facilitate binding to enzyme active sites, inhibiting their function.
- Calcium Channel Modulation : Similar compounds have been shown to affect voltage-gated calcium channels, influencing neurotransmitter release and cellular excitability.
Antinociceptive Activity
A study exploring the antinociceptive effects of structurally related compounds demonstrated significant pain relief in mouse models. The primary compound tested was DM497, which shares structural similarities with this compound. The results indicated that these compounds could modulate nicotinic acetylcholine receptors (nAChRs), suggesting potential for neuropathic pain management .
Anticancer Potential
Another study focused on the anticancer properties of thiazole derivatives, indicating that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. The presence of the p-tolyl group in this compound may contribute to its effectiveness by improving membrane permeability and receptor binding affinity .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
Case Studies
- Neuropathic Pain Model : In a mouse model using oxaliplatin-induced neuropathic pain, DM497 exhibited significant pain relief without affecting motor coordination, indicating a specific antinociceptive mechanism mediated through nAChR modulation .
- Cytotoxicity Assays : In vitro studies have shown that thiazole derivatives can inhibit cancer cell growth significantly, with IC50 values indicating potent activity against specific cancer lines .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-6-8-16(9-7-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-5-3-4-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWHVMBLBRYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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